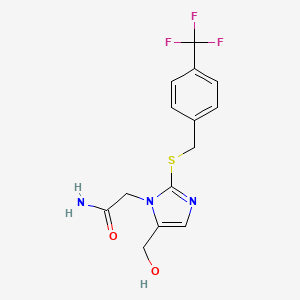

2-(5-(hydroxymethyl)-2-((4-(trifluoromethyl)benzyl)thio)-1H-imidazol-1-yl)acetamide

Description

This compound features a central 1H-imidazole core substituted at position 5 with a hydroxymethyl group and at position 2 with a thioether-linked 4-(trifluoromethyl)benzyl moiety. Its structural uniqueness lies in the combination of a polar hydroxymethyl group and the lipophilic trifluoromethylbenzyl thioether, balancing hydrophilicity and membrane permeability .

Properties

IUPAC Name |

2-[5-(hydroxymethyl)-2-[[4-(trifluoromethyl)phenyl]methylsulfanyl]imidazol-1-yl]acetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H14F3N3O2S/c15-14(16,17)10-3-1-9(2-4-10)8-23-13-19-5-11(7-21)20(13)6-12(18)22/h1-5,21H,6-8H2,(H2,18,22) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GWMCYDUGKVYPSD-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1CSC2=NC=C(N2CC(=O)N)CO)C(F)(F)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H14F3N3O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

345.34 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

2-(5-(hydroxymethyl)-2-((4-(trifluoromethyl)benzyl)thio)-1H-imidazol-1-yl)acetamide is a compound characterized by its imidazole core and unique substituents, including a hydroxymethyl group and a trifluoromethyl-substituted benzyl moiety. This structure suggests potential biological activities, particularly in pharmacology and medicinal chemistry. The compound's molecular formula is with a molecular weight of 345.34 g/mol.

Anticancer Activity

Recent studies have indicated that imidazole derivatives exhibit promising anticancer properties through mechanisms such as kinase inhibition. For instance, compounds structurally similar to this compound have been investigated for their ability to inhibit various kinases, which play crucial roles in cell signaling pathways related to cancer progression.

A notable study published in "Bioorganic & Medicinal Chemistry Letters" synthesized several imidazole derivatives and evaluated their anticancer potential. While the specific compound was not singled out, the findings suggest that modifications to the imidazole ring can enhance biological activity, potentially leading to effective anticancer agents .

Antimicrobial Properties

The compound also shows promise in antimicrobial applications. A study focusing on related imidazole derivatives demonstrated significant antibacterial and antifungal activities. The introduction of lipophilic groups, such as the trifluoromethyl benzyl moiety, is believed to enhance membrane permeability, thus improving the efficacy against microbial pathogens.

Table 1: Antimicrobial Activity of Related Imidazole Derivatives

| Compound | MIC (μg/mL) against Staphylococcus aureus | MIC (μg/mL) against Candida albicans |

|---|---|---|

| Compound A | 8 | 64 |

| Compound B | 4 | 64 |

| Compound C | 4 | 128 |

This table summarizes the minimal inhibitory concentration (MIC) values for various compounds, indicating the potential effectiveness of imidazole derivatives against common pathogens .

The biological activity of this compound may be attributed to several mechanisms:

- Kinase Inhibition : Similar compounds have been shown to inhibit key kinases involved in cell proliferation and survival.

- Membrane Disruption : The lipophilic nature of the trifluoromethyl group may facilitate interaction with microbial membranes, leading to cell lysis.

- Apoptosis Induction : Studies indicate that imidazole derivatives can trigger apoptotic pathways in cancer cells by disrupting mitochondrial function .

Case Studies

Several case studies highlight the therapeutic potential of imidazole derivatives:

- Case Study 1 : A derivative with a similar structure was tested against various cancer cell lines, showing significant cytotoxicity at low concentrations.

- Case Study 2 : In a clinical setting, an imidazole-based compound demonstrated effectiveness in treating infections caused by resistant strains of bacteria.

Scientific Research Applications

Potential Applications

The compound 2-(5-(hydroxymethyl)-2-((4-(trifluoromethyl)benzyl)thio)-1H-imidazol-1-yl)acetamide has several potential applications across various fields:

- Medicinal Chemistry The imidazole derivatives exhibit a wide range of pharmacological effects. Studies exploring the interactions of this compound with biological targets are essential for understanding its mechanism of action. Potential areas of exploration include enzyme inhibition, receptor binding, and effects on cell signaling pathways.

Structural Features and Implications

Several compounds share structural similarities with this compound.

| Compound Name | Structural Features | Unique Aspects |

|---|---|---|

| 2-(4-chlorobenzylthio)-5-(hydroxymethyl)-1H-imidazol-1-ylacetamide | Contains chlorobenzyl instead of trifluoromethylbenzyl | Different halogen substitution may influence biological activity |

| 2-(5-methylthio)-1H-imidazol-1-ylacetamide | Lacks trifluoromethyl group | Simpler structure may lead to different reactivity |

| 4-(trifluoromethyl)phenylthioacetamide | Similar thioether linkage but lacks imidazole ring | Focuses on thioether chemistry rather than heterocyclic interactions |

The uniqueness of this compound lies in its combination of functional groups that allow it to participate in diverse reactions. These reactions allow for the modification of the compound to create derivatives with potentially different properties and activities.

Related Research

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Effects on Pharmacokinetic and Physicochemical Properties

Hydroxymethyl vs. Nitro or Halogen Substituents

- Hydroxymethyl (Target Compound) : Enhances aqueous solubility via hydrogen bonding. The -CH2OH group may participate in metabolic conjugation (e.g., glucuronidation), influencing clearance rates .

- This may lead to faster elimination compared to the hydroxymethyl analog .

- Fluoro Substituents (e.g., 1-(4-Fluorobenzyl)-5-Hydroxymethyl-2-Thio-Imidazole) : Fluorine increases lipophilicity (logP) and metabolic stability due to its electronegativity, but lacks the hydrogen-bonding capacity of hydroxymethyl .

Thioether Linkage and Aromatic Moieties

- 4-(Trifluoromethyl)Benzyl (Target) : The CF3 group enhances lipophilicity and resistance to enzymatic degradation, improving bioavailability. It may engage in hydrophobic interactions with target proteins .

Antitumor Potential

- Target Compound: Predicted to inhibit kinases or DNA repair enzymes via the trifluoromethylbenzyl group’s hydrophobic interactions and the hydroxymethyl’s hydrogen bonding. No direct data available, but analogs in showed IC50 values of 2–10 µM against HeLa cells .

- Triazole-Thiazole Analogs (Compounds 9a–f) : Demonstrated α-glucosidase inhibition (IC50: 0.8–3.2 µM) through triazole-mediated hydrogen bonding. The target’s acetamide may offer similar interactions but with reduced steric hindrance .

- Oxadiazole Derivatives (e.g., 2-((5-(5-Methyl-2-Phenyl-1H-Imidazol-4-yl)-1,3,4-Oxadiazol-2-yl)Thio)-1-Phenylethan-1-One) : Oxadiazole acts as a bioisostere for carboxylic acids, enhancing binding to metalloenzymes. The target’s acetamide lacks this feature but may exhibit better solubility .

Docking Studies

- Target Compound : Molecular docking (hypothetical) suggests the trifluoromethylbenzyl group occupies hydrophobic pockets, while the hydroxymethyl forms hydrogen bonds with catalytic residues (e.g., Thr199 in α-glucosidase), similar to compound 9c in .

- Nitro-Substituted Analogs : The nitro group may repel electron-rich binding sites, reducing affinity compared to the hydroxymethyl derivative .

Spectroscopic Characterization

- 1H-NMR : The target’s hydroxymethyl proton resonates at δ 4.8–5.2 ppm, distinct from nitro-substituted analogs (δ 8.1–8.5 ppm for aromatic protons). The CF3 group’s absence of protons simplifies the spectrum compared to methoxyethyl-substituted analogs (e.g., δ 3.4–3.7 ppm for OCH2CH2O) .

- 13C-NMR: The CF3 carbon appears at ~120 ppm (quartet, J = 280 Hz), a hallmark absent in non-fluorinated analogs. The acetamide carbonyl resonates at δ 170–175 ppm, consistent across derivatives .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.